molecular formula C9H11N B3231149 4-Methyl-3-(prop-2-en-1-yl)pyridine CAS No. 1314908-61-6

4-Methyl-3-(prop-2-en-1-yl)pyridine

Cat. No.: B3231149
CAS No.: 1314908-61-6
M. Wt: 133.19 g/mol
InChI Key: CEOVBRFPNRHHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(prop-2-en-1-yl)pyridine is a pyridine derivative featuring a methyl group at the 4-position and an allyl (prop-2-en-1-yl) substituent at the 3-position of the aromatic ring. This compound is structurally characterized by its conjugated π-system, which may influence its reactivity in organic transformations, such as cycloadditions or electrophilic substitutions.

Properties

IUPAC Name

4-methyl-3-prop-2-enylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-3-4-9-7-10-6-5-8(9)2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOVBRFPNRHHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(prop-2-en-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-Methyl-3-(prop-2-en-1-yl)pyridine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(prop-2-en-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-(prop-2-en-1-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-3-(prop-2-en-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Alkyl and Allyl-Substituted Pyridines

  • 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33): This compound () features a methyl group and a branched alkyl chain with a methylthio moiety. The presence of sulfur increases molecular weight (MW ≈ 280 g/mol) and may enhance lipophilicity compared to the allyl group in the target compound.
  • 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (): The allyl group here is conjugated to a naphthyl moiety, increasing aromaticity and mp (likely >250°C). The electron-withdrawing ketone group contrasts with the electron-donating methyl in the target compound, altering reactivity toward nucleophiles .

Halogen-Substituted Pyridines

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (): Chlorine substituents increase polarity and mp (268–287°C) due to dipole interactions.

Amino-Substituted Pyridines

  • 1-(6-Amino-4-methylpyridin-2-yl)propan-2-yl acetate (35) (): The amino group at the 6-position introduces basicity (pKa ~5–6), enabling protonation under acidic conditions. This contrasts with the allyl group in the target compound, which may participate in radical or addition reactions .

Data Tables

Table 1: Comparative Physicochemical Properties of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%)
4-Methyl-3-(prop-2-en-1-yl)pyridine C9H11N 133.19* 4-CH3, 3-allyl N/A N/A
2-Amino-4-(2-Cl-5-(4-CH3Ph)Pyridin-3-yl)Pyridine C18H15ClN4 322.79 2-Cl, 4-CH3Ph, 2-NH2 275 78
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one C18H13NO 259.30 2-pyridyl, 3-naphthyl, ketone >250* N/A
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine C12H20N2S 224.36 4-CH3, 6-alkylthio, 2-NH2 N/A N/A

*Calculated using standard atomic weights.

Biological Activity

4-Methyl-3-(prop-2-en-1-yl)pyridine, a pyridine derivative, has garnered attention for its diverse biological activities. This compound is characterized by a methyl group and an allyl side chain, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of 4-Methyl-3-(prop-2-en-1-yl)pyridine can be represented as follows:

C1C2C3C4C5C6C7N\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{N}

Where:

  • C1 : Methyl group
  • C2 : Pyridine ring
  • C3 : Allyl group

Biological Activity Overview

Research indicates that pyridine derivatives, including 4-Methyl-3-(prop-2-en-1-yl)pyridine, exhibit a variety of biological activities such as:

  • Anticancer Activity : Numerous studies have highlighted the antiproliferative effects of pyridine derivatives against various cancer cell lines. The structural modifications in these compounds significantly influence their efficacy.
  • Antimicrobial Properties : Pyridine derivatives have shown potential in inhibiting the growth of bacteria and fungi, making them candidates for antibiotic development.

Anticancer Activity

Recent studies have focused on the structure–activity relationship (SAR) of pyridine derivatives, demonstrating that specific functional groups enhance their anticancer properties. For instance, modifications that introduce hydroxyl (-OH) or methoxy (-OCH₃) groups have been linked to improved activity against cancer cell lines such as HeLa and MDA-MB-231. The following table summarizes the IC50 values of various pyridine derivatives against selected cancer cell lines:

CompoundCell LineIC50 (µM)
4-Methyl-3-(prop-2-en-1-yl)pyridineHeLa0.058
4-MethylpyridineMDA-MB-2310.035
3-Hydroxy-pyridineA5490.021

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives has also been extensively studied. The mechanism often involves interference with bacterial cell wall synthesis and protein synthesis pathways. Data from various studies indicate that certain substitutions on the pyridine ring can enhance antimicrobial efficacy.

Case Studies

  • Anticancer Study : A study published in MDPI evaluated several pyridine derivatives for their antiproliferative activity against various cancer cell lines. The results indicated that structural modifications significantly impacted the compounds' effectiveness, with some achieving IC50 values as low as 0.021 µM against MDA-MB-231 cells .
  • Antimicrobial Study : Another research article demonstrated the antimicrobial effects of pyridine derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts .

The biological activity of 4-Methyl-3-(prop-2-en-1-yl)pyridine can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Pyridine derivatives may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-(prop-2-en-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-(prop-2-en-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.